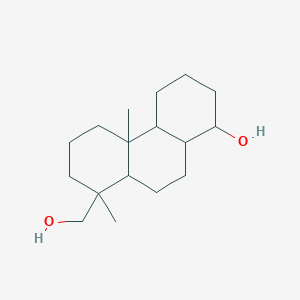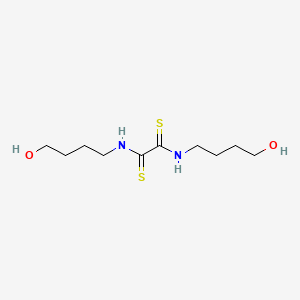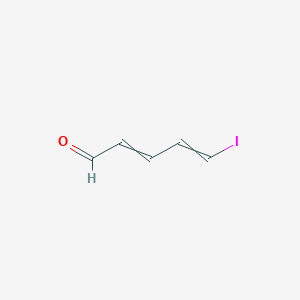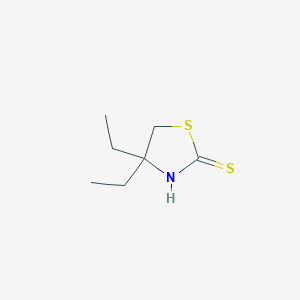![molecular formula C8H10N2O5 B15162137 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol CAS No. 159216-68-9](/img/structure/B15162137.png)
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is a chemical compound with the molecular formula C8H10N2O5 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol typically involves the nitration of a precursor compound followed by a series of reduction and substitution reactions. One common method involves the nitration of 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(1R)-2-Amino-1-hydroxyethyl]-3-nitrobenzene-1,2-diol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
159216-68-9 |
|---|---|
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C8H10N2O5/c9-3-8(13)4-1-6(11)7(12)2-5(4)10(14)15/h1-2,8,11-13H,3,9H2/t8-/m0/s1 |
InChI Key |
PUHLVDZPLRDOBQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[C@H](CN)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
